molecular formula C17H20BrClN2O B11494205 N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-N-(4-piperidylmethyl)amine

N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-N-(4-piperidylmethyl)amine

Cat. No.: B11494205
M. Wt: 383.7 g/mol
InChI Key: VFFXYVJKHGENTG-UHFFFAOYSA-N
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Description

N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-N-(4-piperidylmethyl)amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with a 4-bromo-2-chlorophenyl group and a piperidylmethylamine moiety, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-N-(4-piperidylmethyl)amine typically involves multi-step organic reactions. One common approach starts with the preparation of the furan ring, followed by the introduction of the 4-bromo-2-chlorophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the piperidylmethylamine group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-N-(4-piperidylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-N-(4-piperidylmethyl)amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-N-(4-piperidylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine
  • N-(4-bromo-phenyl)-2-chloro-benzamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-N-(4-piperidylmethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20BrClN2O

Molecular Weight

383.7 g/mol

IUPAC Name

N-[[5-(4-bromo-2-chlorophenyl)furan-2-yl]methyl]-1-piperidin-4-ylmethanamine

InChI

InChI=1S/C17H20BrClN2O/c18-13-1-3-15(16(19)9-13)17-4-2-14(22-17)11-21-10-12-5-7-20-8-6-12/h1-4,9,12,20-21H,5-8,10-11H2

InChI Key

VFFXYVJKHGENTG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNCC2=CC=C(O2)C3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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